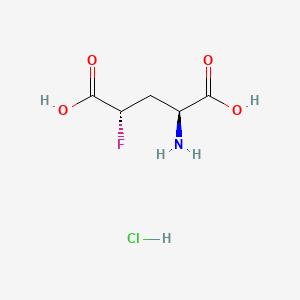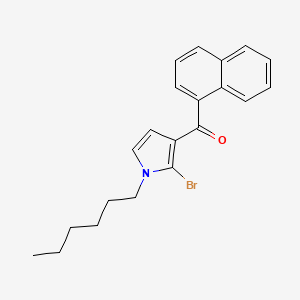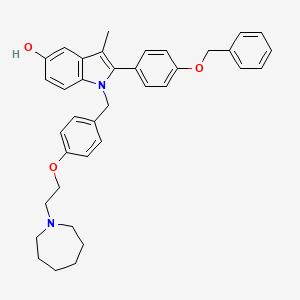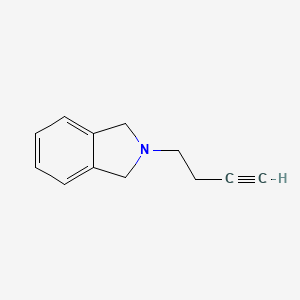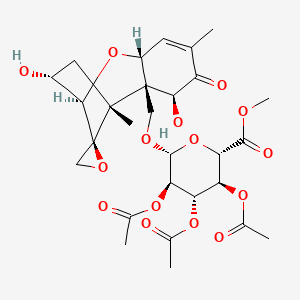
(4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxolan-2-one is a chemical compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of two trifluoromethyl groups attached to a dioxolane ring, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with trifluoromethylating agents in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxane
- (4S,5S)-4,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one
Uniqueness
(4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxolan-2-one is unique due to its specific structural configuration and the presence of two trifluoromethyl groups. This configuration imparts distinct chemical properties, such as increased stability and reactivity, which differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C5H2F6O3 |
|---|---|
Poids moléculaire |
224.06 g/mol |
Nom IUPAC |
(4S,5S)-4,5-bis(trifluoromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H2F6O3/c6-4(7,8)1-2(5(9,10)11)14-3(12)13-1/h1-2H/t1-,2-/m0/s1 |
Clé InChI |
SGGPSSHEWWGIPZ-LWMBPPNESA-N |
SMILES isomérique |
[C@H]1([C@H](OC(=O)O1)C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1(C(OC(=O)O1)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


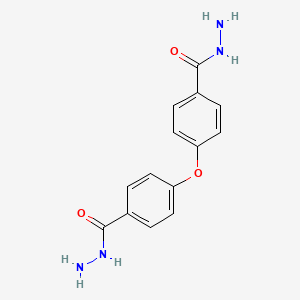
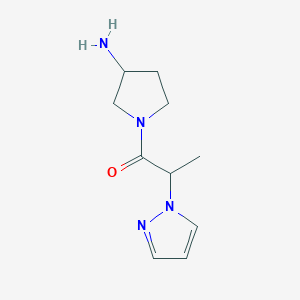
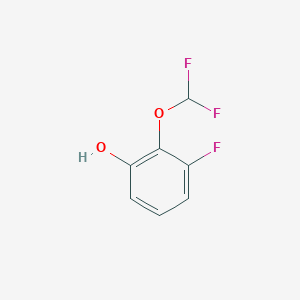

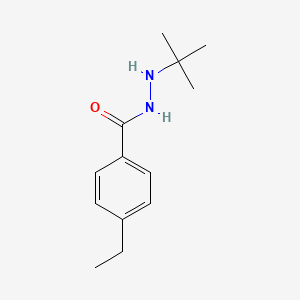
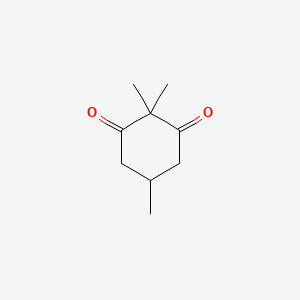
![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
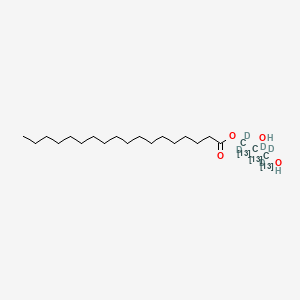
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
